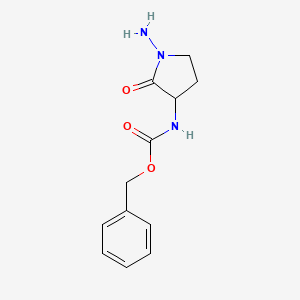![molecular formula C21H35N3O B14778088 2-amino-N-[4-[benzyl(propan-2-yl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B14778088.png)
2-amino-N-[4-[benzyl(propan-2-yl)amino]cyclohexyl]-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-(4-(benzyl(isopropyl)amino)cyclohexyl)-3-methylbutanamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a cyclohexyl ring substituted with a benzyl(isopropyl)amino group, an amino group, and a 3-methylbutanamide moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(4-(benzyl(isopropyl)amino)cyclohexyl)-3-methylbutanamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the cyclohexyl ring: This can be achieved through a cyclization reaction using appropriate precursors.
Introduction of the benzyl(isopropyl)amino group: This step involves the nucleophilic substitution of a suitable benzyl halide with isopropylamine, followed by attachment to the cyclohexyl ring.
Addition of the amino group: This can be done through reductive amination or other suitable methods.
Attachment of the 3-methylbutanamide moiety: This step involves the coupling of the cyclohexyl intermediate with a 3-methylbutanoyl chloride or similar reagent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(4-(benzyl(isopropyl)amino)cyclohexyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas and a suitable catalyst or reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4)
Substitution: Benzyl halides, isopropylamine
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Biological Studies: It can be used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: The compound may find use in the synthesis of other complex molecules or as an intermediate in chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(4-(benzyl(isopropyl)amino)cyclohexyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-N-(4-(benzyl(methyl)amino)cyclohexyl)-3-methylbutanamide
- (S)-2-Amino-N-(4-(benzyl(ethyl)amino)cyclohexyl)-3-methylbutanamide
- (S)-2-Amino-N-(4-(benzyl(propyl)amino)cyclohexyl)-3-methylbutanamide
Uniqueness
(S)-2-Amino-N-(4-(benzyl(isopropyl)amino)cyclohexyl)-3-methylbutanamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity compared to similar compounds with different alkyl groups. This uniqueness can be leveraged in designing specific applications and studying its effects in various contexts.
Properties
Molecular Formula |
C21H35N3O |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
2-amino-N-[4-[benzyl(propan-2-yl)amino]cyclohexyl]-3-methylbutanamide |
InChI |
InChI=1S/C21H35N3O/c1-15(2)20(22)21(25)23-18-10-12-19(13-11-18)24(16(3)4)14-17-8-6-5-7-9-17/h5-9,15-16,18-20H,10-14,22H2,1-4H3,(H,23,25) |
InChI Key |
KDBUBLSKJNCTJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC1CCC(CC1)N(CC2=CC=CC=C2)C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


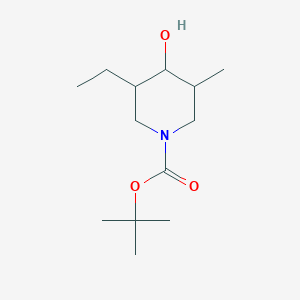
![2-amino-N-[4-(dimethylamino)cyclohexyl]-3-methylbutanamide](/img/structure/B14778015.png)
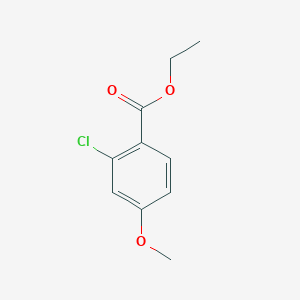
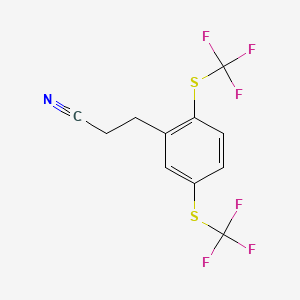
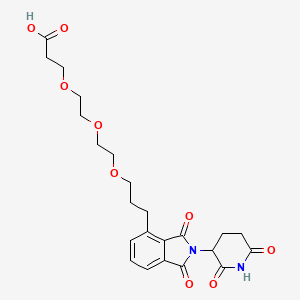


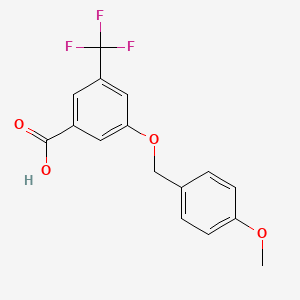
![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)pivalamide](/img/structure/B14778049.png)
![N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridazine-4-carboxamide](/img/structure/B14778054.png)

![4-[(10R,13R)-3,6,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14778059.png)
![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14778076.png)
